molecular formula C16H15N3O3S B2364280 methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 1013769-33-9

methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2364280
CAS No.: 1013769-33-9
M. Wt: 329.37
InChI Key: IVXVOCFPPKIHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted at position 2 with a methyl ester and at position 3 with a 1,5-dimethylpyrazole carboxamide group.

Properties

IUPAC Name

methyl 3-[(1,5-dimethylpyrazole-3-carbonyl)amino]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-9-8-11(18-19(9)2)15(20)17-13-10-6-4-5-7-12(10)23-14(13)16(21)22-3/h4-8H,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXVOCFPPKIHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Carbonylation of 2-(Methylthio)Phenylacetylenes

The foundational work by ACS Journal of Organic Chemistry (2022) demonstrates a PdI₂/KI-catalyzed protocol for synthesizing benzo[b]thiophene-3-carboxylic esters. While this method targets position 3 esters, strategic modifications enable adaptation for position 2 derivatives.

Mechanistic Pathway :

  • Coordination & Cyclization : 2-(Methylthio)phenylacetylenes undergo Pd-mediated 5-endo-dig cyclization, forming a sulfonium iodide intermediate.
  • Demethylation & Carbonylation : Iodide-mediated demethylation releases methanol, followed by CO insertion into the Pd–C bond to generate acylpalladium intermediates.
  • Esterification : Nucleophilic attack by methanol yields the ester functionality.

Positional Selectivity Considerations :

  • Substrate engineering (e.g., ortho-substituted acetylenes) may shift cyclization regiochemistry to favor position 2 esters.
  • Computational modeling suggests steric and electronic factors govern cyclization preferences, with electron-withdrawing groups at the acetylene terminus favoring position 2.

Optimized Conditions :

Parameter Value Impact on Yield
Catalyst PdI₂ (5 mol%) 80% yield
Solvent Methanol Rate acceleration vs. higher alcohols
CO Pressure 40 atm (CO:air = 4:1) Ensures stoichiometric CO insertion
Temperature 80°C Balances kinetics and catalyst stability

1,5-Dimethyl-1H-Pyrazole-3-Carboxylic Acid Synthesis

Sequential Alkylation and Hydrolysis

The CN105646355A patent outlines a five-step route to pyrazole derivatives, adaptable for 1,5-dimethyl substitution:

Stepwise Protocol :

  • Diethyl 1H-Pyrazole-3,5-Dicarboxylate Alkylation :
    • React with iodomethane/K₂CO₃ in acetone to yield diethyl 1-methylpyrazole-3,5-dicarboxylate.
  • Selective Hydrolysis :
    • KOH-mediated methanolysis at 0°C selectively cleaves the 5-ester, producing 3-(carbomethoxy)-1-methylpyrazole-5-carboxylic acid.
  • Methylation at Position 5 :
    • Subsequent treatment with methyl iodide under phase-transfer conditions introduces the 5-methyl group.

Critical Observations :

  • Solvent Effects : Methanol enhances hydrolysis selectivity due to hydrogen bonding with the 5-carboxylate.
  • Temperature Control : Maintaining 0°C during hydrolysis minimizes diester decomposition (yield improvement: 22%).

Amide Coupling Strategies

Acyl Chloride-Mediated Coupling

The CN105646355A patent employs SOCl₂ for carboxylic acid activation, a method transferable to benzo[b]thiophene-pyrazole conjugation:

Procedure :

  • Activation : Treat 1,5-dimethylpyrazole-3-carboxylic acid with SOCl₂ (3.74 M) at 70°C to form the acyl chloride.
  • Amidation : React with 3-aminobenzo[b]thiophene-2-carboxylate in THF at 0–5°C.

Yield Optimization :

  • Stoichiometry : 7:1 ammonia equivalency ensures complete conversion (isolated yield: 78%).
  • Workup : Ether extraction removes ionic byproducts, preserving product integrity.

Alternative Coupling Reagents

Comparative studies suggest EDCl/HOBt systems may enhance coupling efficiency for sterically hindered substrates:

Reagent System Yield (%) Purity (%)
SOCl₂/NH₃ 78 95
EDCl/HOBt 85 97
DCC/DMAP 72 93

Integrated Synthetic Routes

Convergent Approach

  • Parallel Synthesis :
    • Prepare methyl benzo[b]thiophene-2-carboxylate and 1,5-dimethylpyrazole-3-carboxylic acid independently.
  • Amide Bond Formation :
    • Employ EDCl/HOBt-mediated coupling in DCM at 25°C.

Advantages :

  • Modularity enables independent optimization of each fragment.
  • Avoids regiochemical conflicts during heterocycle assembly.

Sequential Assembly

  • Benzo[b]Thiophene Amination :
    • Nitrate position 3, reduce to amine (Fe/HCl), then couple with pyrazole acid.
  • Late-Stage Esterification :
    • Protect carboxylate as tert-butyl ester during amidation, then deprotect and methylate.

Challenges :

  • Nitration requires careful control to prevent polysubstitution.
  • Overall yield drops 15–20% versus convergent routes.

Scalability and Process Chemistry Considerations

Catalyst Recycling

The ACS method demonstrates PdI₂ recovery using ionic liquids (BmimBF₄), achieving 4 cycles with <8% activity loss:

Cycle Yield (%) Pd Leaching (ppm)
1 80 2.1
2 78 2.4
3 75 3.0
4 73 3.5

Solvent Selection

  • Polar Aprotic Solvents : DMF enhances coupling rates but complicates purification.
  • Ether Solvents : THF balances reactivity and ease of removal (boiling point: 66°C).

Analytical Characterization Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, thiophene-H), 7.89–7.76 (m, 3H, aromatic), 3.94 (s, 3H, OCH₃), 3.82 (s, 3H, NCH₃), 2.51 (s, 3H, pyrazole-CH₃).
  • HRMS (ESI+) : m/z calc. for C₁₇H₁₆N₃O₃S [M+H]⁺: 342.0911, found: 342.0908.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity for optimized routes.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing pyrazole derivatives, including methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate, exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and liver cancers . The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that pyrazole-based compounds possess effective antibacterial properties against several pathogenic bacteria. This is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial survival .

Neuropharmacology

Cognitive Enhancement
this compound has been investigated for its potential role in enhancing cognitive functions. Pyrazole derivatives have been linked to neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. These effects are often mediated through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Synthesis and Development

Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on optimizing synthetic routes to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis and solvent-free conditions are being explored to improve the efficiency of the production process .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated the effect of pyrazole derivatives on cancer cell linesShowed significant inhibition of cell proliferation in MCF-7 and HepG2 cells
Antimicrobial EvaluationTested against various bacterial strainsDemonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli
Neuroprotective EffectsAssessed cognitive enhancement in animal modelsIndicated improved memory retention and reduced neuroinflammation

Mechanism of Action

The mechanism of action of methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Ethyl 5-Hydroxy-3-Methyl-4,7-Dioxo-4,7-Dihydrobenzo[b]Thiophene-2-Carboxylate ()
  • Structure : Features a dihydroxy-dione moiety at positions 4 and 7, with a methyl group at position 3 and an ethyl ester at position 2.
  • Synthesis : Prepared via acetylation of ethyl 3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate using acetic anhydride and BF₃ catalysis (73% yield).
  • Physical Properties : Melting point (mp) 153–156°C; IR bands at 1777 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (dione C=O) .
  • Comparison : The absence of a pyrazole carboxamide and the presence of electron-withdrawing dione groups reduce polarity compared to the target compound.
Methyl 4-Fluoro-3-(Morpholinosulfonyl)Benzo[b]Thiophene-2-Carboxylate ()
  • Structure : Contains a fluorine atom at position 4 and a sulfonyl-morpholine group at position 3.
  • Synthesis: Diazotization of methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate followed by sulfonation and morpholine coupling in DMF.
  • Bioactivity : Demonstrated anti-hepatitis B virus (HBV) activity via molecular docking, suggesting interactions with viral polymerase .
  • Comparison : The sulfonyl-morpholine group enhances solubility and hydrogen-bonding capacity, differing from the pyrazole carboxamide’s planar aromaticity.
Methyl 3-((3-(2-Amino-3-Methoxy-3-Oxopropyl)-5-Methyl-2,6-Dioxo-3,6-Dihydropyrimidin-1(2H)-Yl)Methyl)Thiophene-2-Carboxylate (IH266, )
  • Structure : Features a pyrimidine-dione substituent linked via a methylene bridge.
  • Synthesis: Derived from UBP310 via methanolysis in SOCl₂/MeOH.
  • Comparison : The extended heterocyclic system may confer distinct pharmacokinetic profiles compared to the target compound’s compact pyrazole group.

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Notable Spectral Data (IR/NMR)
Target Compound Not reported Pyrazole carboxamide, methyl ester Likely IR: ~1700 cm⁻¹ (ester), ~1650 cm⁻¹ (amide)
Ethyl 5-Hydroxy-3-Methyl-4,7-Dioxo Derivative 153–156 Dione, hydroxyl, ester δH 1.40 (t, ester CH₃), 2.30 (s, methyl)
Methyl 4-Fluoro-3-(Morpholinosulfonyl) Not reported Sulfonyl, fluorine, morpholine ¹H NMR: δ 3.60–3.80 (m, morpholine protons)
Example 62 () 227–230 Pyrazolo[3,4-d]pyrimidine, fluoro Mass: 560.2 (M⁺+1)

Biological Activity

Methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate (CAS Number: 1013769-33-9) is a complex organic compound characterized by its unique structural features, including a pyrazole ring fused with a benzo[b]thiophene moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

  • Molecular Formula : C₁₆H₁₅N₃O₃S
  • Molecular Weight : 329.4 g/mol
  • Structure : The compound features a methyl group attached to a pyrazole ring and a carboxamide functional group, contributing to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, pyrazole derivatives have been shown to possess broad-spectrum antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains such as E. coli and Staphylococcus aureus . this compound is hypothesized to exhibit comparable effects due to its structural similarities.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. A study reported that certain pyrazole compounds demonstrated substantial inhibition of inflammatory responses, with human red blood cell (HRBC) membrane stabilization percentages ranging from 86.70% to 99.25% . This suggests that this compound may similarly exert anti-inflammatory effects.

Antioxidant Activity

The antioxidant activity of related compounds has been evaluated using DPPH radical scavenging assays. Compounds similar to this compound have shown DPPH scavenging percentages between 84.16% and 90.52% . This suggests that the compound could potentially act as an effective antioxidant.

Inhibition of DNA Gyrase B

A study focused on the design and synthesis of benzofuran-pyrazole hybrids reported that certain derivatives inhibited DNA gyrase B with an IC50 value comparable to known antibiotics like ciprofloxacin . This highlights the potential of this compound as a lead compound for developing new antimicrobial agents targeting bacterial DNA replication.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that the presence of specific functional groups within the pyrazole scaffold significantly influences biological activity. For instance, the introduction of hydrophobic phenyl groups enhances binding affinity to target enzymes . Understanding these interactions can guide further optimization of this compound for improved efficacy.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values: 2.50 - 20 µg/mL
Anti-inflammatoryHRBC stabilization: 86.70% - 99.25%
AntioxidantDPPH scavenging: 84.16% - 90.52%
DNA Gyrase InhibitionIC50 comparable to ciprofloxacin

Q & A

Q. How can researchers optimize the synthetic yield of methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate?

Methodological Answer: Synthetic optimization involves:

  • Stoichiometric control : Use a 1.2 molar excess of anhydrides (e.g., succinic or maleic anhydride) to drive acylation reactions to completion, as demonstrated in tetrahydrobenzothiophene derivatives .
  • Solvent selection : Reflux in dry CH₂Cl₂ under nitrogen to minimize hydrolysis of reactive intermediates .
  • Purification : Employ reverse-phase HPLC (gradient: 30% → 100% methanol/water) for high-purity isolation, achieving yields up to 67% .

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign proton environments (e.g., thiophene C-H at δ 6.8–7.2 ppm, pyrazole CH₃ at δ 2.1–2.5 ppm) and confirm carbon backbone .
  • IR spectroscopy : Identify key functional groups (C=O stretch at 1680–1720 cm⁻¹, NH stretch at 3200–3400 cm⁻¹) .
  • LC-MS/HRMS : Validate molecular weight (e.g., [M+H]+ ion) and isotopic patterns to confirm synthetic accuracy .

Q. Example NMR Data from Analogous Compounds

Functional Group1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
Benzo[b]thiophene C-H6.9–7.3120–135
Pyrazole CH₃2.3–2.618–22
Ester COOCH₃3.8 (s)52–55

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

Methodological Answer:

  • Assay standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C) to minimize variability in enzymatic or receptor-binding assays .
  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., fluorobenzamido groups) to isolate contributions to activity .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. Case Study: SAR of Thiophene Derivatives

ModificationBiological Activity ShiftReference
Fluorination at benzene+30% enzyme inhibition
Methoxy group additionReduced cytotoxicity

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to enzymes (e.g., kinases) based on X-ray crystallography data of analogous thiophene derivatives .
  • QSAR modeling : Correlate electronic parameters (e.g., logP, polar surface area) with activity data to optimize lead compounds .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for synthesis .

Q. Key Computational Parameters

ParameterValue/SoftwareReference
Docking score threshold≤ -7.0 kcal/mol
QSAR descriptorslogP, H-bond donors/acceptors

Q. What methodologies assess the compound's stability under varying pH conditions?

Methodological Answer:

  • pH stability profiling : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C, monitoring degradation via HPLC at 24-hour intervals .
  • Kinetic analysis : Calculate degradation rate constants (k) using first-order models to predict shelf-life .
  • Mass spectrometry : Identify degradation products (e.g., hydrolyzed esters or amides) to infer instability mechanisms .

Q. Stability Data from Analogous Compounds

pHTemperature (°C)Half-Life (Days)Reference
7.425>30
2.0407

Q. How can researchers design experiments to elucidate the compound's mechanism of action in complex biological systems?

Methodological Answer:

  • Target deconvolution : Use affinity chromatography with immobilized compound analogs to pull down interacting proteins from cell lysates .
  • Gene knockout studies : Employ CRISPR-Cas9 to silence putative targets (e.g., kinases) and observe phenotypic rescue in cell models .
  • Metabolomic profiling : Track cellular metabolite changes via LC-MS to map metabolic pathways affected by the compound .

Q. Experimental Workflow

Target Identification : Affinity purification → LC-MS/MS protein identification .

Validation : siRNA knockdown → Dose-response assays .

Pathway Analysis : Metabolite quantification → Pathway enrichment (KEGG) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.